molecular formula C22H28FN3O4S B2820595 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1020982-51-7

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2820595
CAS No.: 1020982-51-7
M. Wt: 449.54
InChI Key: UPQJHXARGJXWMW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, including a fluorophenoxy group, a piperazine ring, and a sulfonyl propyl chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting m-tolylamine with a suitable piperazine derivative, often under acidic conditions to facilitate the formation of the piperazine ring.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperazine derivative in the presence of a sulfonylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(2-bromophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide
  • 2-(2-iodophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide lies in its fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-18-6-4-7-19(16-18)25-11-13-26(14-12-25)31(28,29)15-5-10-24-22(27)17-30-21-9-3-2-8-20(21)23/h2-4,6-9,16H,5,10-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJHXARGJXWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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